165-Fold Lower Direct Cytotoxicity vs. Helenalin in Human Lung Carcinoma Cells
In a head-to-head comparison using the MTT assay in GLC4 human small-cell lung carcinoma cells after 2 h exposure, helenalin exhibited an IC50 of 0.4 pM, whereas 11α,13-dihydrohelenalin (plenolin) was 165-fold less toxic with an IC50 of 66 pM . The reference drug cisplatin had an IC50 of 0.9 pM under continuous incubation in the same study. This differential was also reflected in the EN2 Ehrlich ascites tumor cell line, where dihydrohelenalin was the least toxic compound among a series of 11α,13-dihydrohelenalin esters, with cytotoxicity directly related to ester side-chain size and lipophilicity .
| Evidence Dimension | Cytotoxicity (IC50, GLC4 human small-cell lung carcinoma cells, MTT assay, 2 h exposure) |
|---|---|
| Target Compound Data | IC50 = 66 pM |
| Comparator Or Baseline | Helenalin IC50 = 0.4 pM |
| Quantified Difference | 165-fold less toxic |
| Conditions | GLC4 human small-cell lung carcinoma cell line, MTT assay, 2 h exposure |
Why This Matters
This 165-fold reduction in direct cytotoxicity provides plenolin with a substantially wider in vitro safety margin than helenalin, enabling longer-duration cell-based assays and reducing nonspecific cell death in co-culture or organoid models.
- [1] Beekman AC, Woerdenbag HJ, van Uden W, Pras N, Konings AWT, Wikström HV, Schmidt TJ. Structure-cytotoxicity relationships of some helenanolide-type sesquiterpene lactones. J Nat Prod. 1997 Mar;60(3):252-7. View Source
